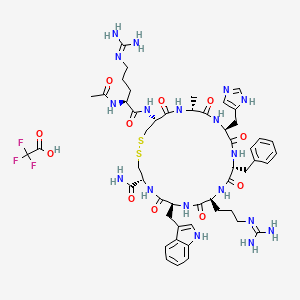

Setmelanotide (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Setmelanotide (trifluoroacetate salt) is a cyclic peptide agonist of the melanocortin receptor 4 (MC4R). It is primarily used for the treatment of obesity caused by genetic deficiencies in pro-opiomelanocortin, proprotein convertase subtilisin/kexin type 1, or leptin receptor. Setmelanotide is the first available treatment for these conditions and has shown significant efficacy in reducing body weight in affected patients .

Preparation Methods

Setmelanotide is synthesized through a series of peptide coupling reactions. The synthetic route involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) .

Chemical Reactions Analysis

Setmelanotide undergoes various chemical reactions, including:

Oxidation: The disulfide bond formation between cysteine residues is a key oxidation reaction in the synthesis of setmelanotide.

Reduction: Reduction reactions can break the disulfide bonds, reverting the peptide to its linear form.

Substitution: Amino acid residues in the peptide can undergo substitution reactions to modify the peptide’s properties.

Common reagents used in these reactions include oxidizing agents like iodine for disulfide bond formation and reducing agents like dithiothreitol (DTT) for disulfide bond cleavage. The major products formed from these reactions are the cyclic and linear forms of the peptide .

Scientific Research Applications

Setmelanotide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: Setmelanotide is used to investigate the role of melanocortin receptors in regulating body weight and energy homeostasis.

Medicine: Clinically, setmelanotide is used to treat obesity caused by genetic deficiencies.

Mechanism of Action

Setmelanotide exerts its effects by acting as an agonist of the melanocortin receptor 4 (MC4R). The MC4R pathway in the hypothalamus is crucial for regulating hunger, caloric intake, and energy expenditure. Setmelanotide binds to the MC4 receptor, mimicking the action of alpha-melanocyte-stimulating hormone (α-MSH), which activates the receptor and restores the impaired signaling pathway. This activation increases satiety signals and energy expenditure, leading to reduced hunger and food intake .

Comparison with Similar Compounds

Setmelanotide is unique compared to other MC4R agonists due to its higher affinity and potency. Similar compounds include:

Alpha-melanocyte-stimulating hormone (α-MSH): The endogenous ligand for MC4R, which has lower affinity and potency compared to setmelanotide.

LY2112688: An earlier MC4R agonist that led to successful weight loss but also increased blood pressure and heart rate.

Setmelanotide’s higher affinity for MC4R and its ability to induce significant weight loss without adverse cardiovascular effects make it a superior therapeutic option .

Properties

Molecular Formula |

C51H69F3N18O11S2 |

|---|---|

Molecular Weight |

1231.3 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C49H68N18O9S2.C2HF3O2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52;3-2(4,5)1(6)7/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57);(H,6,7)/t26-,33+,34+,35-,36+,37+,38+,39+;/m1./s1 |

InChI Key |

WLNKAQFYDVNRDO-GZRAWZNHSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.